1-{2-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
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Overview
Description
1-(2-{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(2-METHYLPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple aromatic rings, methoxy groups, and a unique indazole-pyrrolo[3,4-d][1,2,3]triazole core, which contribute to its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. Key steps may include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones.
Introduction of Methoxyphenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step may involve cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Final Coupling Reactions: The final product is obtained through coupling reactions that link the various fragments together under specific conditions, such as the use of palladium catalysts in cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) for industrial scale.
Purification Techniques: Employing methods such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Phenolic derivatives.
Reduction Products: Alcohols.
Substitution Products: Various functionalized aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, useful in biochemical studies.
Protein Binding Studies: Its complex structure allows for interactions with various proteins, aiding in structural biology research.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Anticancer Research: Its unique structure may exhibit cytotoxic properties against cancer cells.
Industry
Chemical Sensors: Use in the development of sensors for detecting specific analytes.
Polymer Science: Incorporation into polymers to enhance their properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and proteins. The methoxyphenyl groups and the indazole-pyrrolo[3,4-d][1,2,3]triazole core play crucial roles in binding to these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **1-(2-{3-(4-HYDROXYPHENYL)-7-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(2-METHYLPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE
- **1-(2-{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(2-METHYLPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE
Uniqueness
The presence of methoxy groups in the compound enhances its lipophilicity and potential for membrane permeability, which can be advantageous in drug development. Additionally, the specific arrangement of aromatic rings and the indazole-pyrrolo[3,4-d][1,2,3]triazole core provides unique binding properties that may not be present in similar compounds.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C35H34N6O5 |
---|---|
Molecular Weight |
618.7 g/mol |
IUPAC Name |
3-[2-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(2-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C35H34N6O5/c1-21-7-4-5-10-28(21)40-34(43)31-33(35(40)44)39(38-36-31)20-29(42)41-32(23-13-17-26(46-3)18-14-23)27-9-6-8-24(30(27)37-41)19-22-11-15-25(45-2)16-12-22/h4-5,7,10-19,27,31-33H,6,8-9,20H2,1-3H3/b24-19+ |
InChI Key |
XITMVPYNZHMRIM-LYBHJNIJSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCC/C(=C\C6=CC=C(C=C6)OC)/C5=N4)C7=CC=C(C=C7)OC |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCCC(=CC6=CC=C(C=C6)OC)C5=N4)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
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